molecular formula C18H19FN2O B3922700 N-(3'-fluoro-4-biphenylyl)-1-methylprolinamide

N-(3'-fluoro-4-biphenylyl)-1-methylprolinamide

Cat. No. B3922700
M. Wt: 298.4 g/mol
InChI Key: PDAGBMTYJUVFNL-UHFFFAOYSA-N
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Description

N-(3'-fluoro-4-biphenylyl)-1-methylprolinamide, commonly known as FUBPAM, is a compound that belongs to the class of prolinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FUBPAM has been found to exhibit promising biological activities, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of FUBPAM involves the inhibition of enzymes through the formation of a covalent bond between the compound and the active site of the enzyme. The inhibition of these enzymes leads to the accumulation of neurotransmitters, resulting in improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects:
FUBPAM has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, FUBPAM has been found to exhibit antioxidant and anti-inflammatory properties, which can reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

FUBPAM has several advantages for lab experiments. It is readily available and can be synthesized under mild conditions. Additionally, FUBPAM has been found to exhibit promising biological activities, making it an attractive candidate for further research. However, FUBPAM has some limitations, including its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the research on FUBPAM. One direction is to investigate the potential applications of FUBPAM in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route of FUBPAM. Finally, the development of FUBPAM analogs with improved solubility and reduced toxicity is an area of active research.
Conclusion:
In conclusion, FUBPAM is a compound with significant potential for drug discovery and development. It exhibits promising biological activities, including inhibition of enzymes involved in the regulation of neurotransmitters, improved cognitive function, and antioxidant and anti-inflammatory properties. Further research is needed to determine the optimal dosage and administration route of FUBPAM and to develop analogs with improved solubility and reduced toxicity.

Scientific Research Applications

FUBPAM has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(3-fluorophenyl)phenyl]-1-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-21-11-3-6-17(21)18(22)20-16-9-7-13(8-10-16)14-4-2-5-15(19)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAGBMTYJUVFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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